molecular formula C12H19N B13005600 1-(3,4-Dimethylphenyl)butylamine

1-(3,4-Dimethylphenyl)butylamine

Cat. No.: B13005600
M. Wt: 177.29 g/mol
InChI Key: ZIRLHPULAADLSS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)butylamine is an organic compound with the molecular formula C12H19N. It is a derivative of butylamine, where the butyl group is attached to a 3,4-dimethylphenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)butylamine typically involves the reaction of 3,4-dimethylbenzyl chloride with butylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the amine group, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically reduce any carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a nitrile, while reduction with lithium aluminum hydride may produce an alcohol .

Scientific Research Applications

1-(3,4-Dimethylphenyl)butylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)butylamine can be compared with other similar compounds, such as:

    4-Phenylbutylamine: This compound has a similar structure but lacks the dimethyl groups on the phenyl ring.

    Butylamine: A simpler compound with only a butyl group attached to the amine.

    1-(3,5-Dimethylphenyl)butylamine: Similar to this compound but with the dimethyl groups positioned differently on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)butan-1-amine

InChI

InChI=1S/C12H19N/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h6-8,12H,4-5,13H2,1-3H3

InChI Key

ZIRLHPULAADLSS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)C)C)N

Origin of Product

United States

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